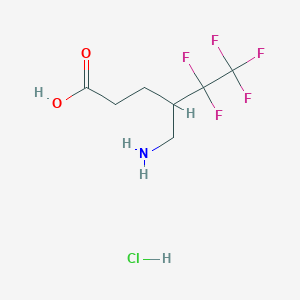
4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic compound with an amine group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon chain. The name suggests that it also contains fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be a linear carbon chain with fluorine atoms attached to the carbon atoms and an amine group and a carboxylic acid group at one end .Chemical Reactions Analysis
As an organic compound containing both amine and carboxylic acid functional groups, this compound could participate in a variety of chemical reactions. For example, it could react with other carboxylic acids or amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could make the compound more lipophilic (fat-soluble), while the presence of the amine and carboxylic acid groups could allow it to form hydrogen bonds .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Fluorinated Quinoxaline Derivatives : 4-(Aminomethyl) derivatives have been utilized in the synthesis of fluorinated quinoxaline derivatives. For instance, 2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide was synthesized and converted into bromomethyl and acetoxymethyl derivatives, highlighting the role of aminomethyl groups in the development of complex organic structures (Kotovskaya, S., et al., 1999).
Development of Aminomethyl-Substituted Polyacetylenes : Research on polyacetylenes bearing an aminomethyl group, like 4-aminomethyl, has shown their potential in polymer chemistry. These compounds demonstrate different properties based on their polymerizability and solubility in organic solvents, indicating their utility in material science (Yashima, E., et al., 1997).
Aminomethylation Reactions : Studies on aminomethylation reactions, including those involving 4-(aminomethyl)pyridine derivatives, show varied structural motifs based on ligand ratios, anions, and hydrogen bonding. This indicates the versatility of aminomethyl groups in creating diverse molecular structures (Feazell, R. P., et al., 2006).
Molecular Studies and Pharmaceutical Research
- Investigation of Antibiotics and Related Substances : In the pharmaceutical domain, derivatives like 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride have been synthesized and studied for their potential as anti-tumor substances, showcasing the significance of aminomethyl derivatives in medicinal chemistry (Kinoshita, M., & Umezawa, S., 1960).
Environmental and Agricultural Applications
- Phosphazene Derivatives with Amino Acid Esters : Research on phosphazene derivatives having amino acid esters, including methyl 6-aminohexanoate hydrochloride, has highlighted their potential in environmental applications due to their hydrolytic degradation into harmless products. This research underscores the role of aminomethyl groups in developing environmentally friendly materials (Uslu, A., et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO2.ClH/c8-6(9,7(10,11)12)4(3-13)1-2-5(14)15;/h4H,1-3,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRQYGATSHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)C(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2463682.png)
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)
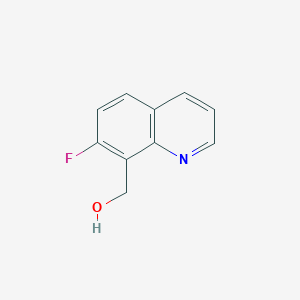
![4-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2463688.png)
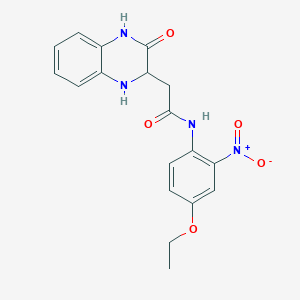
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2463693.png)
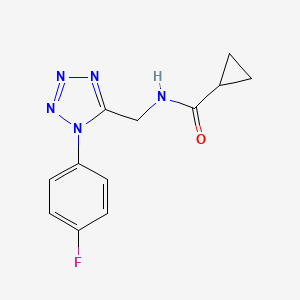
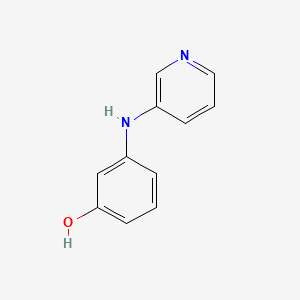
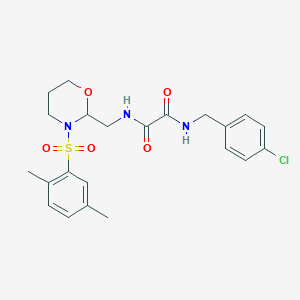
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)
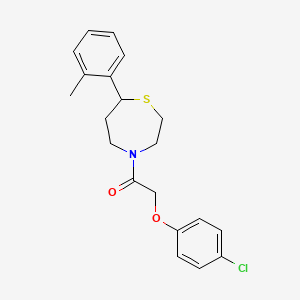
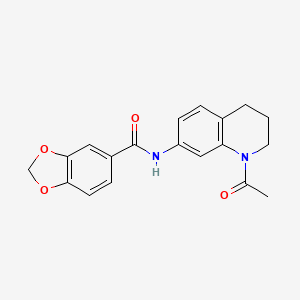

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2463705.png)
